molecular formula C3H3F3 B1201522 3,3,3-Trifluoropropene CAS No. 677-21-4

3,3,3-Trifluoropropene

Cat. No.: B1201522
CAS No.: 677-21-4
M. Wt: 96.05 g/mol
InChI Key: FDMFUZHCIRHGRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,3-Trifluoropropene is an organofluorine compound with the molecular formula C₃H₃F₃. It is a colorless gas at room temperature and is known for its high reactivity due to the presence of the trifluoromethyl group. This compound is used in various industrial applications, particularly in the production of fluorinated polymers and as a refrigerant.

Biochemical Analysis

Biochemical Properties

3,3,3-Trifluoropropene plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo reactions with hydroxyl radicals (OH) in the atmosphere, leading to the formation of various intermediates . These interactions are crucial in understanding the compound’s reactivity and potential biochemical applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to changes in the expression of certain genes and proteins, which in turn affects cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it has been shown to interact with certain enzymes involved in metabolic pathways, leading to changes in their activity and subsequent effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound is relatively stable under standard laboratory conditions, but its degradation products can have significant biochemical impacts . Long-term exposure to the compound in in vitro and in vivo studies has shown various effects on cellular function, including potential toxicity at higher concentrations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxicity and other adverse effects. For instance, studies on rats have shown that high doses of this compound can lead to histopathological changes in the heart and other organs . These findings highlight the importance of understanding the dosage-dependent effects of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation, leading to the formation of various metabolites that can have different biochemical effects . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions are essential for understanding how the compound exerts its effects at the cellular level.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is important for understanding how this compound interacts with various biomolecules and exerts its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,3-Trifluoropropene can be synthesized through several methods. One common method involves the reaction of 1,1,1,3-tetrachloropropane with hydrogen fluoride. This reaction typically occurs under high temperature and pressure conditions, often in the presence of a catalyst such as chromium-based catalysts .

Industrial Production Methods: Industrial production of this compound often involves the gas-phase fluorination of 1,1,1,3-tetrachloropropane. The process includes the use of anhydrous hydrogen fluoride and a catalyst to achieve high conversion rates and selectivity .

Properties

IUPAC Name

3,3,3-trifluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3/c1-2-3(4,5)6/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMFUZHCIRHGRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25821-17-4, 65530-75-8
Record name 1-Propene, 3,3,3-trifluoro-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25821-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(difluoromethylene), α-ethenyl-ω-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65530-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9041287
Record name 3,3,3-Trifluoro-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Gas or Vapor; Liquid, Colorless odorless gas; [MSDSonline] BP = -17 deg C; [HSDB]
Record name 1-Propene, 3,3,3-trifluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,3,3-Trifluoro-1-propene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3175
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

-17 °C
Record name 3,3,3-TRIFLUORO-1-PROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6277
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Very soluble in water, ethanol, and ether; soluble in acetone
Record name 3,3,3-TRIFLUORO-1-PROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6277
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

4812 mm Hg at 29 °C
Record name 3,3,3-TRIFLUORO-1-PROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6277
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

677-21-4
Record name 3,3,3-Trifluoropropene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=677-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,3-Trifluoro-1-propene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000677214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propene, 3,3,3-trifluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,3,3-Trifluoro-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-trifluoropropene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.580
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIFLUOROPROPENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOJ1I8IOXE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,3,3-TRIFLUORO-1-PROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6277
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,3-Trifluoropropene
Reactant of Route 2
3,3,3-Trifluoropropene
Reactant of Route 3
3,3,3-Trifluoropropene
Reactant of Route 4
3,3,3-Trifluoropropene
Reactant of Route 5
3,3,3-Trifluoropropene
Reactant of Route 6
3,3,3-Trifluoropropene
Customer
Q & A

Q1: What is the molecular formula and weight of 3,3,3-Trifluoropropene?

A1: this compound has the molecular formula C3H3F3 and a molecular weight of 112.05 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, research has investigated the infrared and Raman spectra of this compound in both vapor and liquid phases. [] This data aids in understanding the vibrational modes and structure of the molecule.

Q3: What is known about the stability of this compound under various conditions?

A3: Research has explored the thermal decomposition mechanisms of both trans-1-Chloro-3,3,3-trifluoropropene and 2-Chloro-3,3,3-trifluoropropene. [] This information is crucial for understanding their behavior at high temperatures, such as in fire suppression scenarios.

Q4: Can this compound be synthesized using catalytic processes?

A4: Yes, this compound can be synthesized from 1,1,1,3-tetrachloropropane and anhydrous hydrogen fluoride through vapor-phase fluorination using a chromium-based catalyst. []

Q5: What role does this compound play in hydrogermylation reactions?

A5: Studies show that rhodium germyl complexes can catalyze the hydrogermylation of this compound with various germanium hydrides under mild conditions. []

Q6: Have there been any computational studies on the reactions of this compound derivatives?

A6: Yes, the reaction of 1-Bromo-3,3,3-trifluoropropene with hydroxyl radicals has been studied using computational methods. The potential energy surfaces were mapped, and rate constants were calculated, providing insights into the reaction mechanisms and kinetics. []

Q7: Has molecular simulation been used to study mixtures containing this compound?

A7: Yes, the Gibbs Ensemble Monte Carlo (GEMC) method was used to simulate the vapor-liquid equilibrium properties of binary mixtures of carbon dioxide (CO2) and this compound (R1243zf). []

Q8: What are some potential applications of this compound derivatives?

A8: Research suggests potential applications for this compound derivatives in several areas:

  • Fire Suppression: 1-Bromo-3,3,3-trifluoropropene mixtures with inert gases have shown potential as fire extinguishing agents. [, ]
  • Refrigerants: Mixtures of this compound (R1243zf) and carbon dioxide are being investigated as low global warming potential refrigerants. []
  • Surfactants: this compound has been used as a building block for novel, non-bioaccumulable fluorinated surfactants, presenting a potential alternative to perfluorooctanoic acid (PFOA). []

Q9: Are there any analytical methods for determining polyamines using this compound derivatives?

A9: Yes, a high-performance liquid chromatography (HPLC) method utilizes 1-Phenylsulfonyl-3,3,3-trifluoropropene as a precolumn derivatization reagent for UV detection of polyamines. This method shows promise for analyzing polyamines in biological samples. []

Q10: What is known about the environmental impact of this compound and its derivatives?

A10: While this compound derivatives are being investigated as potential replacements for substances with high global warming potential, research is ongoing to fully understand their environmental impact and degradation pathways. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.